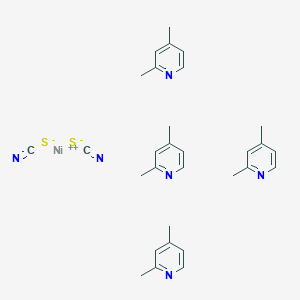
Nickel(2+) thiocyanate--2,4-dimethylpyridine (1/2/4)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) es un compuesto de coordinación que consta de iones níquel(2+), iones tiocianato y ligandos de 2,4-dimetilpiridina
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) se puede sintetizar mediante una reacción de metátesis salina. Esto implica la reacción de soluciones metanólicas de tiocianato de potasio y perclorato de níquel(2+) hexahidratado. El perclorato de potasio precipitado se filtra para obtener una solución de tiocianato de níquel(2+). Tras la eliminación del metanol, se obtiene un polvo microcristalino puro de tiocianato de níquel(2+) .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
El tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas, lo que lleva a cambios en su estado de oxidación.
Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del ion níquel, afectando las propiedades del compuesto.
Sustitución: Pueden ocurrir reacciones de sustitución de ligandos, donde los ligandos de 2,4-dimetilpiridina son reemplazados por otros ligandos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios ligandos para reacciones de sustitución. Las reacciones suelen ocurrir bajo condiciones controladas de temperatura y presión para garantizar los resultados deseados.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir complejos de níquel(3+), mientras que la reducción puede producir compuestos de níquel(1+). Las reacciones de sustitución dan como resultado nuevos compuestos de coordinación con diferentes ligandos.
Aplicaciones Científicas De Investigación
El tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) tiene varias aplicaciones de investigación científica, que incluyen:
Química: Utilizado como catalizador en varias reacciones orgánicas, incluida la polimerización y la hidrogenación.
Biología: Estudiado por sus posibles interacciones con moléculas biológicas y sus efectos en los procesos celulares.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros de coordinación y marcos metal-orgánicos.
Mecanismo De Acción
El mecanismo por el cual el tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) ejerce sus efectos implica su capacidad de coordinarse con varios ligandos y sustratos. El entorno de coordinación del ion níquel puede influir en la reactividad del compuesto y las interacciones con otras moléculas. Los objetivos moleculares y las vías involucradas incluyen la coordinación metal-ligando, los procesos de transferencia de electrones y las interacciones con macromoléculas biológicas.
Comparación Con Compuestos Similares
Compuestos similares
Bromuro de níquel(2+): Propiedades de coordinación similares pero diferentes ligandos aniónicos.
Cloruro de níquel(2+): Comparte características estructurales similares pero con iones cloruro en lugar de tiocianato.
Yoduro de níquel(2+): Otro compuesto relacionado con iones yoduro como ligandos aniónicos.
Singularidad
El tiocianato de níquel(2+)–2,4-dimetilpiridina (1/2/4) es único debido a la presencia de ligandos tiocianato y 2,4-dimetilpiridina, que imparten propiedades estructurales y químicas distintas
Propiedades
Número CAS |
143500-93-0 |
|---|---|
Fórmula molecular |
C30H36N6NiS2 |
Peso molecular |
603.5 g/mol |
Nombre IUPAC |
2,4-dimethylpyridine;nickel(2+);dithiocyanate |
InChI |
InChI=1S/4C7H9N.2CHNS.Ni/c4*1-6-3-4-8-7(2)5-6;2*2-1-3;/h4*3-5H,1-2H3;2*3H;/q;;;;;;+2/p-2 |
Clave InChI |
HEXSNUQOAWOFTL-UHFFFAOYSA-L |
SMILES canónico |
CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.CC1=CC(=NC=C1)C.C(#N)[S-].C(#N)[S-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)
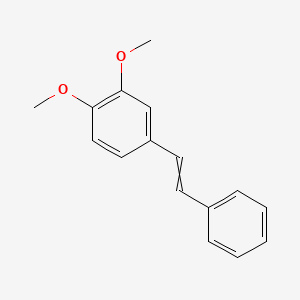
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
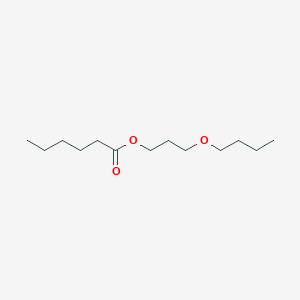

![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
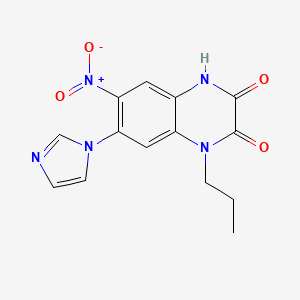
![Benzenesulfonamide, 4-methyl-N-[2-(3-oxo-1-cyclohexen-1-yl)ethyl]-](/img/structure/B12554683.png)
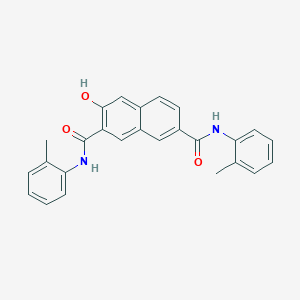

![3-[4-(9H-Carbazol-9-YL)butyl]benzene-1,2,4,5-tetracarbonitrile](/img/structure/B12554699.png)
![3-[4-(Pentyloxy)anilino]-1-phenylprop-2-en-1-one](/img/structure/B12554704.png)
